Cas no 1804200-58-5 (3-Amino-5-ethylphenylpropanal)
3-Amino-5-ethylphenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-ethylphenylpropanal
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- Inchi: 1S/C11H15NO/c1-3-9-4-10(8(2)7-13)6-11(12)5-9/h4-8H,3,12H2,1-2H3
- InChI Key: JNCBSPGHHXHUFQ-UHFFFAOYSA-N
- SMILES: O=CC(C)C1C=C(C=C(CC)C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 170
- XLogP3: 2
- Topological Polar Surface Area: 43.1
3-Amino-5-ethylphenylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004484-1g |
3-Amino-5-ethylphenylpropanal |
1804200-58-5 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
3-Amino-5-ethylphenylpropanal Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 3-Amino-5-ethylphenylpropanal
Comprehensive Overview of 3-Amino-5-ethylphenylpropanal (CAS No. 1804200-58-5): Properties, Applications, and Industry Insights
3-Amino-5-ethylphenylpropanal (CAS No. 1804200-58-5) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research due to its unique structural features. As a derivative of phenylpropanal, this compound combines an amino group and an ethyl substituent on its aromatic ring, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing central nervous system (CNS) therapeutics and anti-inflammatory agents.
The molecular structure of 3-Amino-5-ethylphenylpropanal features a propanal side chain attached to a benzene ring substituted at the 3- and 5-positions. This arrangement allows for diverse chemical modifications, enabling the creation of libraries of compounds for high-throughput screening. Recent studies highlight its utility in medicinal chemistry, where it serves as a precursor for heterocyclic compounds with potential therapeutic effects. The CAS No. 1804200-58-5 has become a frequently searched identifier in scientific databases, reflecting growing industrial interest.
In the context of green chemistry trends, 3-Amino-5-ethylphenylpropanal has been investigated for its compatibility with sustainable synthesis methods. Researchers are exploring catalytic reduction approaches to produce this compound with minimal waste, aligning with the pharmaceutical industry's push toward eco-friendly manufacturing. The compound's solubility profile (moderate in polar organic solvents but limited in water) makes it suitable for various organic transformations, a topic frequently discussed in process chemistry forums.
Analytical characterization of CAS No. 1804200-58-5 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's stability under ambient conditions has been confirmed through accelerated degradation studies, making it suitable for standard laboratory handling. These properties contribute to its adoption in academic research and industrial scale-up projects, particularly in Asia-Pacific and North American markets where specialty chemicals demand is rising.
Emerging applications of 3-Amino-5-ethylphenylpropanal include its use in developing fluorescent probes for biological imaging and as a ligand in coordination chemistry. The amino-aldehyde functionality allows for Schiff base formation with metal ions, creating complexes with potential catalytic activity. This dual applicability in life sciences and materials chemistry positions the compound as a multidisciplinary research tool, addressing common search queries about versatile chemical intermediates.
From a commercial perspective, suppliers of CAS No. 1804200-58-5 emphasize custom synthesis options and bulk availability to meet diverse research needs. Quality control specifications typically require ≥95% purity by HPLC analysis, with strict limits on heavy metal contaminants. The compound's shelf life and storage recommendations (generally 2-5°C under inert atmosphere) are frequently addressed in technical datasheets to ensure optimal performance in downstream applications.
Recent patent literature reveals innovative uses of 3-Amino-5-ethylphenylpropanal in polymer chemistry, where it serves as a monomer for functionalized resins. Its incorporation into epoxy systems has shown promise in creating high-performance coatings with improved adhesion properties. These developments respond to industry demands for advanced material additives, a trending topic in chemical engineering circles and a common search term among material scientists.
Safety assessments indicate that proper personal protective equipment (PPE) should be used when handling 3-Amino-5-ethylphenylpropanal, including chemical-resistant gloves and eye protection. While not classified as hazardous under standard regulations, its material safety data sheet (MSDS) recommends adequate ventilation during use. These precautions align with modern laboratory safety protocols and address common workplace safety queries related to chemical handling.
The global market for CAS No. 1804200-58-5 is projected to grow steadily, driven by expanding pharmaceutical R&D budgets and increasing demand for specialty intermediates. Regional analyses show particular growth potential in contract research organizations (CROs) and generic drug manufacturers, where the compound's cost-effectiveness compared to more complex analogs makes it attractive for process development.
Future research directions for 3-Amino-5-ethylphenylpropanal may explore its enantioselective synthesis to access chiral derivatives for asymmetric catalysis. Additionally, its potential in combinatorial chemistry platforms could expand its utility in lead compound optimization. These prospects position the molecule as a continuing subject of interest in both academic publications and industrial patent applications, ensuring its relevance in chemical innovation pipelines.
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